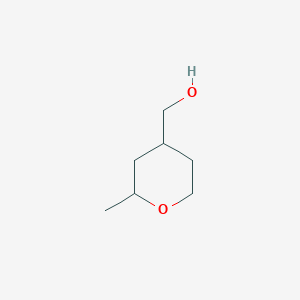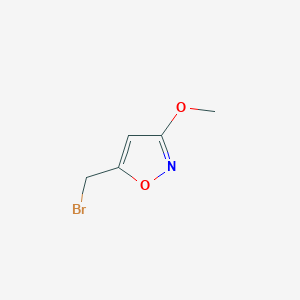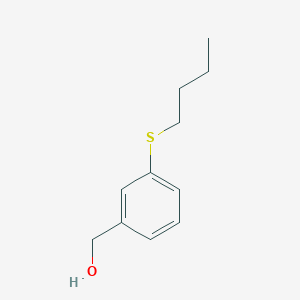
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid
Overview
Description
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid, also known as TBOA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft in the brain. TBOA has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Scientific Research Applications
Controlled Ring-Opening Polymerization
This compound is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids . The polymerization proceeds in a controlled manner, evidenced by the good agreement of the experimental molecular weight with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .
Construction of Peptidomimetic Supramolecular Assemblies
Polypeptoids bearing carboxylic acid groups on the N-substituent are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .
Biomimetic Polymers
This compound is used in the synthesis of biomimetic polymers, which are prized for their biocompatibility, stimuli-responsive characteristics, and similarity to chemical motifs found in nature . These polymers have applications in fields ranging from sensing and tissue culture, to drug delivery .
Pharmaceutical Intermediate
N(alpha)-Boc-D-2,3-diaminopropionic acid, which is used as a pharmaceutical intermediate, is also known as 3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid . This compound is part of the Thermo Scientific Chemicals brand product portfolio .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of peptoid-based polyacids , suggesting that it may interact with amino acids or proteins in biochemical processes.
Mode of Action
The compound, also known as tert-butoxycarbonyl-protected amino acid, is used in organic synthesis due to its multiple reactive groups . It’s involved in the formation of acyloxyphosphonium from the protected amino acid anion . This suggests that the compound may interact with its targets by donating or accepting protons, participating in bond formation and breakage.
Biochemical Pathways
The compound is involved in the controlled ring-opening polymerization of N-carboxyanhydrides towards well-defined peptoid-based polyacids . This process is part of a larger biochemical pathway where the compound contributes to the synthesis of polypeptoids, which are structural mimics of polypeptides . These polypeptoids have been increasingly investigated as a new class of biopolymers for different applications .
Result of Action
The compound’s action results in the formation of peptoid-based polyacids . These polyacids are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .
Action Environment
The action of 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid is influenced by environmental factors such as pH and temperature . For instance, the unveiling of the cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) occurs in mild acidic conditions . Additionally, the compound’s reactivity may be affected by the presence of other reactants in the environment .
properties
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2,3)13-7(12)9(4,5)6(10)11/h1-5H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXONLSMRNDAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




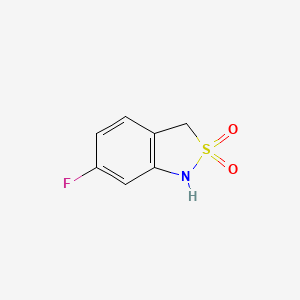
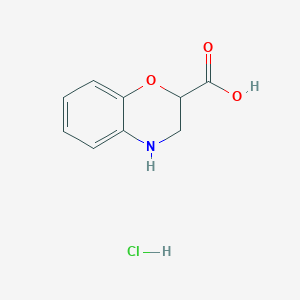
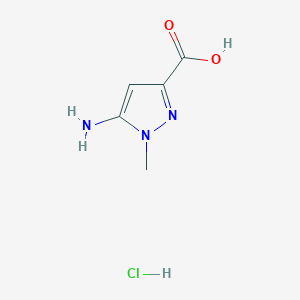

![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B3378563.png)
![1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B3378570.png)
